molecular formula C17H12Cl2N2O2S B2701763 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 313661-83-5

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide

货号: B2701763
CAS 编号: 313661-83-5
分子量: 379.26
InChI 键: OVSFSTLXGVHTEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic small molecule belonging to the class of thiazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This compound is of significant interest in oncological research, as structurally similar benzothiazole analogues have demonstrated potent and selective anti-proliferative activity against a broad spectrum of human cancer cell lines, including mammary, ovarian, colon, lung, and renal cancers . The mechanism of action for such compounds is multifaceted; research suggests that benzothiazole derivatives can function as potent inhibitors of tumor-associated carbonic anhydrases (CA), metalloenzymes that play a critical role in tumor cell survival and metastasis, particularly in hypoxic tumor environments . Furthermore, related compounds have shown promise in inducing apoptosis and inhibiting key enzymes involved in cell proliferation . The synthesis of this compound typically involves the formation of the central thiazole ring, often through cyclization reactions of appropriate precursors such as dichlorophenyl isothiocyanates with substituted benzamides under basic conditions . As a building block for chemical biology and drug discovery, it serves as a core structure for the development of novel therapeutic agents. It is imperative to note that this product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications .

属性

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-11(7-12)16(22)21-17-20-15(9-24-17)10-5-6-13(18)14(19)8-10/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSFSTLXGVHTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

生物活性

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in the field of pharmacology.

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : This is achieved by reacting 3,4-dichloroaniline with a thioamide under acidic conditions.
  • Coupling Reaction : The thiazole derivative is coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

This compound can be characterized by various spectroscopic methods including FTIR and NMR, confirming its structural integrity and purity.

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell Line IC50 (µM) Comparison
MCF-71.2Doxorubicin
HCT1163.7Etoposide
HEK 2935.3-

These results suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, although further studies are required to elucidate the exact pathways involved .

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may also interact with cellular receptors influencing signaling pathways that regulate cell growth and survival .

Study on Cancer Cell Lines

In a study investigating the effects of this compound on breast cancer cell lines (MCF-7), it was found to induce significant apoptosis at concentrations as low as 1.2 µM. This was assessed using flow cytometry and caspase activation assays, indicating that the compound effectively triggers programmed cell death in malignant cells while sparing normal cells .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. It demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 µM to 32 µM. This suggests potential for development as an antibacterial agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized below:

Table 1: Comparative Data for Thiazole-Benzamide Derivatives
Compound Name/ID Key Substituents Biological Activity Synthesis Yield Melting Point (°C) Reference
Target Compound 3-Methoxybenzamide, 3,4-dichlorophenyl Potential kinase/RT inhibition Not reported Not reported
EMAC2061 Hydrazine-linked benzamide bromide HIV-1 RT polymerase/ribonuclease <80% Not reported
5c 4-Chlorobenzamide, phenylthiazole Anti-inflammatory (carrageenan model) Not reported Not reported
5n 3-Trifluoromethylbenzamide, 3-Cl-phenyl Anti-inflammatory (most potent) Not reported Not reported
Compound 20 Piperazine-sulfonamide, 3,4-diClPh Not specified 80% 177–180
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 2,4-Dichlorobenzamide Anti-inflammatory, analgesic Not reported Not reported
2-cyano-N-[4-(3,4-diClPh)-thiazol-2-yl]acetamide Cyanoacetamide, 3,4-diClPh C-abl kinase inhibition Not reported Not reported

Key Observations from Comparative Analysis

Substituent Effects on Activity
  • 3,4-Dichlorophenyl Group: Present in the target compound, EMAC2061 , and Compound 20 , this group is associated with enhanced binding to hydrophobic pockets in enzymes (e.g., HIV-1 RT, kinases) .
  • Benzamide Modifications: The 3-methoxy group in the target compound may improve solubility compared to 5c’s 4-chloro or 5n’s 3-trifluoromethyl groups, which enhance potency but increase hydrophobicity .

Research Findings and Trends

Dichlorophenyl-Thiazole Core : Universally critical for enzyme inhibition across analogs, likely due to π-π stacking and hydrophobic interactions .

Benzamide Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance potency but may reduce solubility; methoxy groups offer a compromise .

Synthetic Challenges : Low yields in EMAC2061 and high yields in Compound 20 suggest dichlorophenyl-thiazole formation efficiency varies with linker chemistry (hydrazine vs. sulfonamide) .

常见问题

Basic: What are the synthetic routes and characterization methods for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide?

Answer:
The compound is synthesized via condensation reactions. A general method involves reacting substituted thiazole precursors with activated benzamide derivatives under reflux conditions. For example, hydrazine intermediates (e.g., 2-[4-(3,4-dichlorophenyl)thiazol-2-yl]hydrazine) are condensed with 3-methoxybenzoyl chloride in the presence of glacial acetic acid as a catalyst. Reaction yields typically exceed 80%, with purification via recrystallization or column chromatography. Characterization relies on ¹H-NMR and ¹³C-NMR to confirm the thiazole ring formation, aromatic protons, and methoxy group presence. Mass spectrometry (HRMS) validates molecular weight .

Basic: Which structural motifs in this compound are critical for its biological activity?

Answer:
Key structural features include:

  • 3,4-Dichlorophenyl substituent : Enhances lipophilicity and π-π stacking with hydrophobic receptor pockets.
  • Thiazole core : Acts as a hydrogen bond acceptor, critical for interactions with enzymatic active sites.
  • 3-Methoxybenzamide group : The methoxy group improves solubility and participates in hydrogen bonding, as seen in analogs targeting glucocorticoid receptors .
    Comparative studies of analogs lacking these groups (e.g., nitro or fluorine substitutions) show reduced activity, highlighting their importance .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed:

  • Data collection : A Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 298 K.
  • Refinement : Anisotropic displacement parameters for non-hydrogen atoms; hydrogen atoms added geometrically.
  • Validation : R-factor < 0.05 and wR-factor < 0.11 ensure accuracy. The method confirmed bond lengths (e.g., C–S in thiazole: 1.72–1.75 Å) and dihedral angles between aromatic rings, critical for understanding conformational stability .

Advanced: What methodological strategies optimize receptor binding assays for this compound?

Answer:

  • Selectivity profiling : Test against related receptors (e.g., dopamine D₂/D₃, serotonin 5-HT₁A/2A) at nanomolar concentrations to assess specificity. Use radiolabeled ligands (e.g., carbon-11 for PET tracers) for quantitative binding studies .
  • Lipophilicity adjustment : Measure log P values (target ~2.5) via HPLC to balance blood-brain barrier penetration and nonspecific binding.
  • Functional assays : cAMP inhibition or β-arrestin recruitment assays validate efficacy at the target receptor (e.g., D₄ dopamine receptor). Include positive controls (e.g., clozapine for D₄) to benchmark activity .

Advanced: How do substituent modifications impact structure-activity relationships (SAR) in analogs?

Answer:

  • Nitro group introduction : Increases electron-withdrawing effects, enhancing receptor affinity but potentially reducing metabolic stability (e.g., 8-nitrochromenone analogs show altered activity vs. methoxy derivatives) .
  • Halogen substitution : Replacing 3,4-dichloro with 4-fluoro groups reduces steric hindrance, improving binding to glucocorticoid receptors but may lower lipophilicity .
  • Thiazole vs. oxadiazole cores : Thiazole derivatives exhibit higher enzymatic inhibition (e.g., RT polymerase) due to improved hydrogen bonding vs. oxadiazole’s rigidity .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., HIV-1 RT). Prioritize poses with lowest RMSD (<2.0 Å) and highest Gibbs free energy (ΔG ≤ -8 kcal/mol).
  • ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (TPSA < 90 Ų), CYP450 metabolism (risk of 3A4 inhibition), and hERG cardiotoxicity (IC₅₀ > 10 µM). Adjust methoxy groups to reduce toxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。